6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Hydrazides and Thiosemicarbazides: This method involves the reaction of hydrazides with thiosemicarbazides in the presence of a cyclizing agent.
Use of Triazole Precursors: Triazole derivatives can be used as starting materials, which undergo cyclization with appropriate reagents to form the triazolothiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways within cells to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar triazolothiadiazole rings.
Phenylpiperidines: Compounds with similar phenyl and piperidine groups.
Uniqueness
6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Triazole and Thiadiazole Rings : These heterocyclic structures are known for their biological significance.
- Piperidine Substitution : The presence of a piperidine moiety enhances the compound's interaction with biological targets.
Biological Activities
Antimicrobial Activity : Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiadiazole ring can enhance activity against various bacterial strains. In vitro assays revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against different cancer cell lines. A study reported that related triazolo-thiadiazole derivatives exhibited IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Effects : The anti-inflammatory activity of triazolo-thiadiazoles has been attributed to their ability to inhibit pro-inflammatory cytokines. In vivo models showed reduced inflammation markers when treated with these compounds.
Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. For example, compounds with similar structures demonstrated IC90 values ranging from 3.73 to 40.32 µM . This suggests potential for further development as antitubercular agents.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:
- Substituent Effects : The introduction of various substituents on the aromatic rings significantly affects the potency and selectivity of the compounds.
- Ring Modifications : Alterations in the triazole or thiadiazole rings can lead to increased biological activity or altered pharmacokinetic profiles.
Case Study 1: Anticancer Activity
A series of triazolo-thiadiazole derivatives were synthesized and tested against human breast cancer cell lines. The study found that specific substitutions on the thiadiazole ring enhanced cytotoxicity significantly compared to unsubstituted analogs.
Case Study 2: Antimicrobial Efficacy
A derivative was tested against multi-drug resistant strains of E. coli and showed promising results with an MIC value below 5 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5S/c1-11-6-3-4-8-13(11)15-19-21-14(17-18-16(21)22-15)12-7-5-9-20(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
InChI Key |
ZKOZOMUUFYFVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCN(C4)C |
Origin of Product |
United States |
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